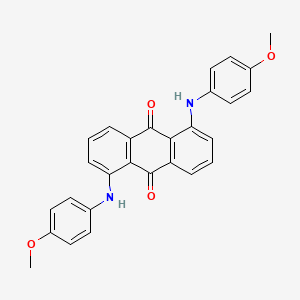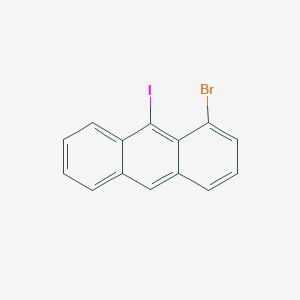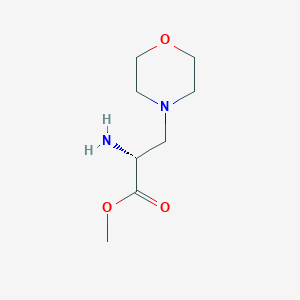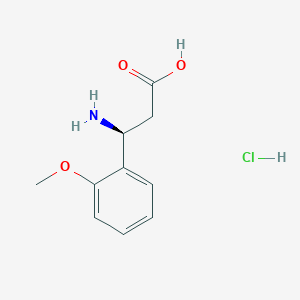
(S)-3-Amino-3-(2-methoxyphenyl)propanoicacidhydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-3-Amino-3-(2-methoxyphenyl)propanoic acid hydrochloride is a chiral amino acid derivative It is characterized by the presence of an amino group, a methoxy-substituted phenyl ring, and a propanoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Amino-3-(2-methoxyphenyl)propanoic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the commercially available 2-methoxybenzaldehyde.
Formation of the Intermediate: The aldehyde undergoes a Knoevenagel condensation with malonic acid to form (E)-3-(2-methoxyphenyl)acrylic acid.
Hydrogenation: The intermediate is then hydrogenated to yield 3-(2-methoxyphenyl)propanoic acid.
Amination: The carboxylic acid is converted to the corresponding amide, followed by reduction to the amine.
Resolution: The racemic mixture is resolved to obtain the (S)-enantiomer.
Hydrochloride Formation: Finally, the amine is converted to its hydrochloride salt.
Industrial Production Methods
Industrial production of (S)-3-Amino-3-(2-methoxyphenyl)propanoic acid hydrochloride may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, efficient catalysts, and automated resolution techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding quinones.
Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used for reduction reactions.
Substitution: Reagents such as alkyl halides or acyl chlorides are used in substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and amines.
Substitution: Various substituted amines and amides.
Applications De Recherche Scientifique
(S)-3-Amino-3-(2-methoxyphenyl)propanoic acid hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of chiral compounds.
Biology: The compound is studied for its potential role in enzyme inhibition and as a ligand in receptor studies.
Industry: The compound is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.
Mécanisme D'action
The mechanism of action of (S)-3-Amino-3-(2-methoxyphenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active site residues, while the methoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(2-Methoxyphenyl)propanoic acid: Lacks the amino group, making it less versatile in reactions involving amines.
3-Amino-3-phenylpropanoic acid: Lacks the methoxy group, which can affect its hydrophobic interactions and overall reactivity.
Uniqueness
(S)-3-Amino-3-(2-methoxyphenyl)propanoic acid hydrochloride is unique due to the presence of both the amino and methoxy groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound in various synthetic and research applications.
Propriétés
Formule moléculaire |
C10H14ClNO3 |
|---|---|
Poids moléculaire |
231.67 g/mol |
Nom IUPAC |
(3S)-3-amino-3-(2-methoxyphenyl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C10H13NO3.ClH/c1-14-9-5-3-2-4-7(9)8(11)6-10(12)13;/h2-5,8H,6,11H2,1H3,(H,12,13);1H/t8-;/m0./s1 |
Clé InChI |
RQSGJHBVEWYELF-QRPNPIFTSA-N |
SMILES isomérique |
COC1=CC=CC=C1[C@H](CC(=O)O)N.Cl |
SMILES canonique |
COC1=CC=CC=C1C(CC(=O)O)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


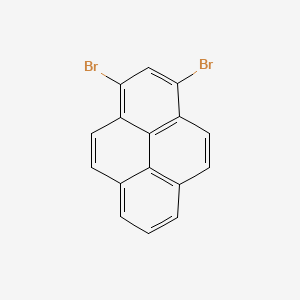


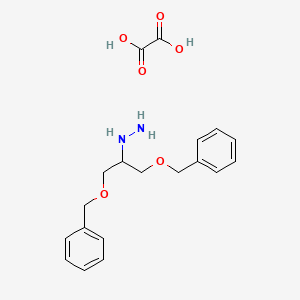


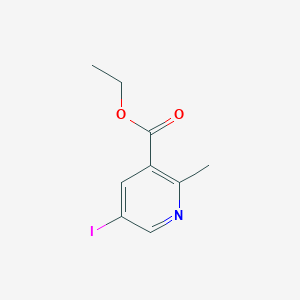
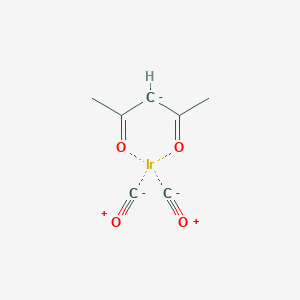
![6,8-Dimethylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13141291.png)
